molecular formula C23H18S2 B14316323 1-[Bis(phenylsulfanyl)methyl]naphthalene CAS No. 113451-20-0

1-[Bis(phenylsulfanyl)methyl]naphthalene

Cat. No.: B14316323
CAS No.: 113451-20-0
M. Wt: 358.5 g/mol
InChI Key: ZDOTXBHWTOOLFC-UHFFFAOYSA-N
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Description

1-[Bis(phenylsulfanyl)methyl]naphthalene is an organic compound characterized by the presence of a naphthalene core substituted with bis(phenylsulfanyl)methyl groups

Preparation Methods

The synthesis of 1-[Bis(phenylsulfanyl)methyl]naphthalene typically involves the reaction of naphthalene derivatives with phenylsulfanyl reagents. One common synthetic route includes the use of naphthalene-1-carbaldehyde, which undergoes a reaction with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[Bis(phenylsulfanyl)methyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the phenylsulfanyl groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene core can be functionalized with different substituents using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

1-[Bis(phenylsulfanyl)methyl]naphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-[Bis(phenylsulfanyl)methyl]naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

1-[Bis(phenylsulfanyl)methyl]naphthalene can be compared with other similar compounds, such as:

    1,8-Bis[(phenylsulfanyl)methyl]naphthalene: This compound has similar structural features but differs in the position of the substituents on the naphthalene core.

    Naphthalene derivatives: Other naphthalene-based compounds with different substituents can be compared in terms of their reactivity, stability, and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

113451-20-0

Molecular Formula

C23H18S2

Molecular Weight

358.5 g/mol

IUPAC Name

1-[bis(phenylsulfanyl)methyl]naphthalene

InChI

InChI=1S/C23H18S2/c1-3-12-19(13-4-1)24-23(25-20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17,23H

InChI Key

ZDOTXBHWTOOLFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4

Origin of Product

United States

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